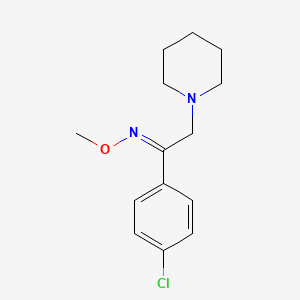

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime

描述

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime is a chemical compound that belongs to the class of oxime derivatives. Oximes are known for their diverse biological and pharmacological applications, including their use as antidotes for organophosphate poisoning, antibacterial agents, and intermediates in the synthesis of various pharmacological derivatives .

准备方法

The synthesis of 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime typically involves the reaction of 1-(4-chlorophenyl)-2-piperidino-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting oxime is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

化学反应分析

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the oxime group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.

科学研究应用

Chemistry

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime serves as an important intermediate in the synthesis of various heterocyclic compounds and other pharmacologically active molecules. Its ability to participate in nucleophilic reactions makes it valuable for creating more complex chemical entities.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Activity : Studies suggest that oxime derivatives exhibit significant antibacterial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Preliminary investigations show that this compound may inhibit cancer cell proliferation, warranting further studies on its mechanisms and efficacy against different cancer types.

- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

The compound is being explored for its potential as:

- Antidote for Organophosphate Poisoning : Oximes are known to reactivate acetylcholinesterase, which is inhibited by organophosphates. This reactivation is crucial for reversing the toxic effects of such poisons.

- Therapeutic Agents : Ongoing research investigates its use in treating various diseases, including neurodegenerative disorders and metabolic syndromes.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- A study evaluating the compound's efficacy in reactivating acetylcholinesterase demonstrated significant results in vitro, indicating its potential as an effective antidote.

- Research on antimicrobial activity showed promising results against various bacterial strains, suggesting its utility in developing new antibiotics.

- Investigations into anticancer properties revealed that derivatives of this compound could induce apoptosis in cancer cell lines, highlighting its therapeutic potential.

作用机制

The mechanism of action of 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate compounds. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the cleavage of the phosphate-enzyme bond and restoration of enzyme activity .

相似化合物的比较

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime can be compared with other oxime derivatives such as pralidoxime, obidoxime, and methoxime. These compounds share similar mechanisms of action and applications but differ in their chemical structures and specific biological activities. For instance:

Pralidoxime: Used as an antidote for organophosphate poisoning, it has a pyridine ring instead of a piperidine ring.

Obidoxime: Another antidote for organophosphate poisoning, it contains two oxime groups and a different aromatic ring structure.

Methoxime: Known for its antimicrobial properties, it has a methoxy group attached to the oxime moiety.

生物活性

1-(4-Chlorophenyl)-2-piperidino-1-ethanone O-methyloxime (CAS No. 478049-88-6) is a synthetic oxime derivative that has garnered attention for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as an antidote for organophosphate poisoning and as a candidate for various therapeutic uses.

- Molecular Formula : C14H19ClN2O

- Molecular Weight : 266.77 g/mol

- Boiling Point : Approximately 349.3 °C (predicted) .

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Notably, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, through nucleophilic attack on the phosphorylated enzyme, restoring its activity .

Antimicrobial Activity

Research indicates that oxime derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, making it a potential candidate for developing new antibacterial agents .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The exact mechanisms remain under investigation, but it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. This effect is potentially mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxime derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Study 2: Anti-inflammatory Activity

In a controlled experiment involving induced inflammation in rats, treatment with this oxime resulted in a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Oxime Treatment | 45 |

属性

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-18-16-14(11-17-9-3-2-4-10-17)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3/b16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBWNTMAXHZJQJ-PEZBUJJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CN1CCCCC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CN1CCCCC1)\C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323995 | |

| Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478049-88-6 | |

| Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。